molecular formula C6H13N B12148110 (2-Ethylcyclopropyl)methanamine

(2-Ethylcyclopropyl)methanamine

Cat. No.: B12148110
M. Wt: 99.17 g/mol
InChI Key: PLCCCMJDLVVFPX-UHFFFAOYSA-N
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Description

(2-Ethylcyclopropyl)methanamine is an organic compound characterized by a cyclopropyl ring substituted with an ethyl group and an amine group attached to a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethylcyclopropyl)methanamine typically involves the cyclopropanation of an appropriate alkene followed by amination. One common method includes the reaction of 2-ethylcyclopropylcarboxylic acid with a reducing agent such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol, which is then converted to the amine via a substitution reaction using reagents like thionyl chloride (SOCl2) and ammonia (NH3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2-Ethylcyclopropyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, sulfonamides, or other derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, and other oxidizing agents under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation with palladium on carbon (Pd/C).

    Substitution: SOCl2, NH3, acyl chlorides, and sulfonyl chlorides under various conditions.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Amides, sulfonamides, and other substituted derivatives.

Scientific Research Applications

(2-Ethylcyclopropyl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored as a precursor for pharmaceutical compounds, particularly in the development of drugs targeting neurological pathways.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Ethylcyclopropyl)methanamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing molecular pathways and cellular processes. The cyclopropyl ring can induce strain in molecular structures, potentially affecting binding interactions and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethanamine: Lacks the ethyl substitution, leading to different reactivity and properties.

    (2-Methylcyclopropyl)methanamine: Similar structure but with a methyl group instead of an ethyl group, affecting steric and electronic properties.

    (2-Propylcyclopropyl)methanamine: Contains a longer alkyl chain, influencing solubility and reactivity.

Uniqueness

(2-Ethylcyclopropyl)methanamine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its potential as a versatile intermediate in organic synthesis and its applicability in various research fields.

Properties

Molecular Formula

C6H13N

Molecular Weight

99.17 g/mol

IUPAC Name

(2-ethylcyclopropyl)methanamine

InChI

InChI=1S/C6H13N/c1-2-5-3-6(5)4-7/h5-6H,2-4,7H2,1H3

InChI Key

PLCCCMJDLVVFPX-UHFFFAOYSA-N

Canonical SMILES

CCC1CC1CN

Origin of Product

United States

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